N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system frequently utilized in kinase inhibitor design due to its ability to mimic ATP’s adenine binding . Key structural elements include:
- A 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl group attached to a pyrrolidine ring.
- An N-methyl-N-(pyrrolidin-3-yl) linkage, introducing conformational flexibility.
- A phenylmethanesulfonamide moiety, which may enhance solubility and target engagement via sulfonamide-protein interactions.
Properties
IUPAC Name |
N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-22-17-16(10-21-22)18(20-13-19-17)24-9-8-15(11-24)23(2)27(25,26)12-14-6-4-3-5-7-14/h3-7,10,13,15H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDAKQUZEBKZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound acts as an inhibitor of CDK2. It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest.
Biological Activity
N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, the pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit certain kinases involved in cell signaling pathways. This inhibition can disrupt cellular processes such as cell division and apoptosis, making it a candidate for anticancer therapy.
Key Mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor of kinases, which are critical in regulating cell growth and survival.
- Receptor Binding : It may also bind to specific receptors involved in inflammatory responses and other biological pathways.
Biological Activity Overview
Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer effects
- Antiviral properties
- Anti-inflammatory effects
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antiviral | Activity against β-coronaviruses | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class. Here are notable findings:
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of pyrazolo[3,4-d]pyrimidines, it was found that these compounds significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the suppression of specific kinases involved in cell cycle regulation.
Case Study 2: Antiviral Properties
Another study highlighted the antiviral activity against β-coronaviruses, demonstrating that modifications in the pyrazolo[3,4-d]pyrimidine scaffold could enhance potency and selectivity for viral targets. This research supports the potential application of these compounds in developing antiviral therapies.
Research Findings
Recent research has focused on optimizing the structure of pyrazolo[3,4-d]pyrimidines to improve their pharmacological properties. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the scaffold have been shown to enhance metabolic stability and solubility while maintaining or improving biological activity.
Table 2: Structure-Activity Relationship Data
| Compound ID | Modification | Biological Activity | Metabolic Stability |
|---|---|---|---|
| 53 | Triazole substitution | Increased potency | Improved |
| 14 | Imidazole substitution | Enhanced solubility | Moderate |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- The sulfonamide group in the target compound distinguishes it from carboxamide-containing analogues (e.g., Example 53, ).
- The pyrrolidine ring introduces conformational flexibility absent in rigid chromenone-based derivatives () .
- Substitution at the pyrazolo-pyrimidine 4-position (e.g., pyrrolidine vs. chromenone ethyl) critically influences steric and electronic properties, impacting target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
